molecular formula C6H5ClIN B579048 2-Chloro-5-iodoaniline CAS No. 16604-98-1

2-Chloro-5-iodoaniline

Cat. No.: B579048
CAS No.: 16604-98-1
M. Wt: 253.467
InChI Key: PSXCVXYHPJLMGU-UHFFFAOYSA-N
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Description

2-Chloro-5-iodoaniline is an organic compound with the molecular formula C6H5ClIN and a molecular weight of 253.47 g/mol . It is a halogenated aniline derivative, characterized by the presence of both chlorine and iodine atoms on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.

Safety and Hazards

2-Chloro-5-iodoaniline is associated with several hazard statements, including H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-iodoaniline plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in studies involving the modification of proteins and the investigation of enzyme activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure can lead to cumulative changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses of this compound can lead to toxicity, affecting various organs and systems in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into cells via membrane transporters and subsequently distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular processes .

Preparation Methods

The synthesis of 2-Chloro-5-iodoaniline typically involves halogenation reactions. One common method is the iodination of 2-chloroaniline using iodine and an oxidizing agent such as sodium nitrite in an acidic medium. Another approach involves the chlorination of 5-iodoaniline using chlorine gas or a chlorinating agent under controlled conditions. Industrial production methods often employ similar halogenation techniques but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-5-iodoaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodoaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions . In biological systems, its mechanism involves interaction with molecular targets such as enzymes or receptors, leading to the desired biological effect . The exact pathways and targets vary depending on the specific application and the structure of the final product.

Comparison with Similar Compounds

2-Chloro-5-iodoaniline can be compared with other halogenated anilines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular synthetic and research applications.

Properties

IUPAC Name

2-chloro-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXCVXYHPJLMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653866
Record name 2-Chloro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16604-98-1
Record name 2-Chloro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-iodoaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1-chloro-4-iodo-2-nitrobenzene (1.27 g, 4.49 mmol) in methanol (20 ml) was added iron powder (1.25 g, 22 mmol) and the reaction heated to 50° C. A solution of ammonium chloride (1.92 g, 36 mmol) in water (10 ml) was added slowly and the reaction heated to 70° C. overnight. Reaction was cooled, filtered through celite, washed with methanol and solvent reduced in vacuo. The residue was purified by chromatography on silica gel (gradient of hexane to 10% ethyl acetate in hexane) to afford the title compound. MS (ES+) m/e 254 [M+H]+.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 g
Type
catalyst
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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